

# Spectroscopic Profile of Coumurrayin: A Technical Guide

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## Compound of Interest

Compound Name: Coumurrayin

Cat. No.: B091522

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This technical guide provides a comprehensive overview of the spectroscopic data for **Coumurrayin** (5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one), a natural coumarin derivative. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

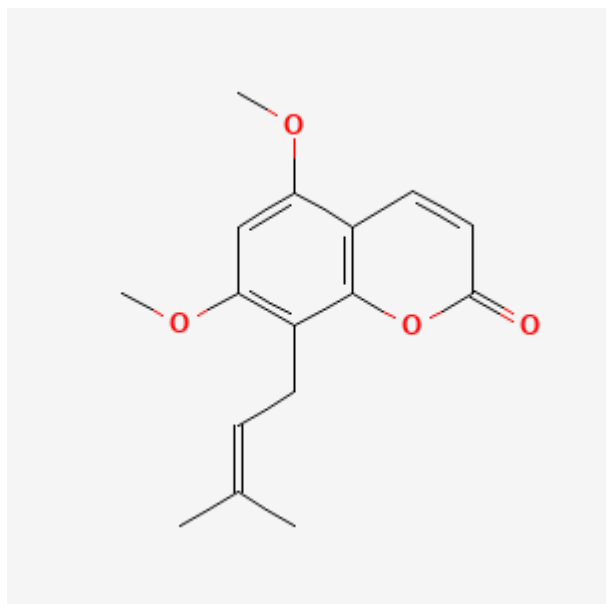
## Chemical Structure

IUPAC Name: 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one

Molecular Formula:  $C_{16}H_{18}O_4$

Molecular Weight: 274.31 g/mol

Structure:



## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Coumurrayin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Coumurrayin**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.98	d	9.7	1H	H-4
6.16	d	9.7	1H	H-3
6.81	d	16.3	1H	H-2'
7.37	d	16.3	1H	H-1'
5.20	t	7.0	1H	H-2''
3.91	s	-	3H	7-OCH <sub>3</sub>
3.89	s	-	3H	5-OCH <sub>3</sub>
3.50	d	7.0	2H	H-1''
1.83	s	-	3H	3''-CH <sub>3</sub>
1.68	s	-	3H	3''-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Coumurrayin**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
161.2	C-2
112.9	C-3
143.5	C-4
157.0	C-5
92.9	C-6
160.5	C-7
107.8	C-8
153.4	C-8a
108.7	C-4a
21.6	C-1"
122.1	C-2"
131.6	C-3"
25.7	C-4"
17.8	C-5"
56.4	7-OCH <sub>3</sub>
55.8	5-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of **Coumurrayin**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1728	Strong	C=O ( $\alpha,\beta$ -unsaturated lactone)
1618	Medium	C=C (aromatic)
1496	Medium	C=C (aromatic)
1266	Strong	C-O-C (ether)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **Coumurrayin**

m/z	Relative Intensity (%)	Assignment
274	-	[M] <sup>+</sup>
259	-	[M-CH <sub>3</sub> ] <sup>+</sup>
219	-	[M-C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
205	-	[M-C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented above are typically obtained using the following standard experimental procedures.

### NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Coumurrayin** are dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300-600 MHz for <sup>1</sup>H and 75-150 MHz for <sup>13</sup>C.

- **Data Acquisition:** Standard pulse sequences are used for acquiring one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. For  $^1\text{H}$  NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 0-220 ppm) is used, and techniques like DEPT can be employed to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

## IR Spectroscopy

- **Sample Preparation:** The IR spectrum of a solid sample of **Coumurrayin** is typically recorded using the KBr (potassium bromide) pellet technique. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically scanned over the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and water vapor.

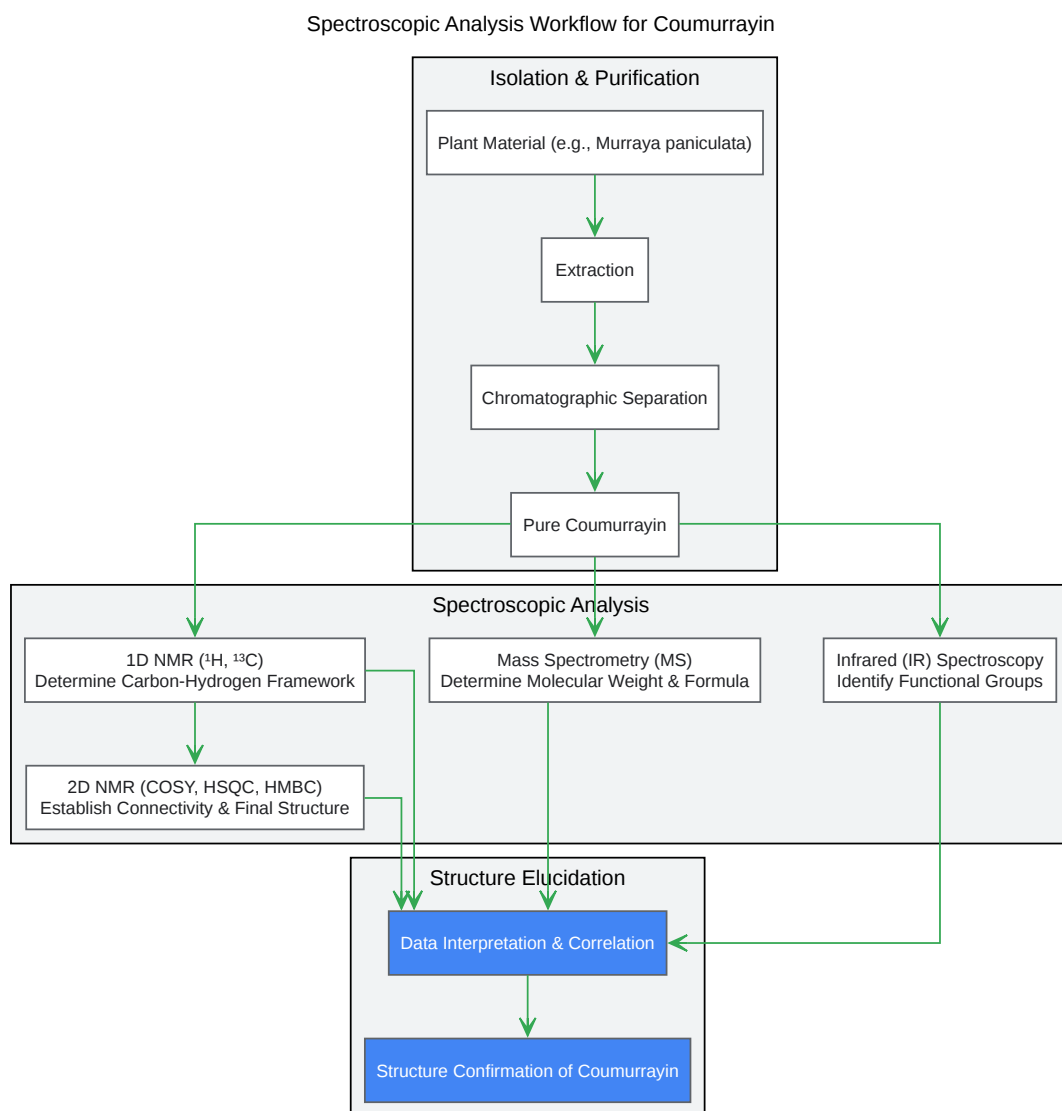
## Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.
- **Ionization:** Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds like coumarins. For more sensitive or less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of different fragment ions, which provides information about the molecular weight and structure.

of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Coumurrayin**, from isolation to structure elucidation.



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Caption: General workflow for the isolation and spectroscopic identification of **Coumurrayin**.



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